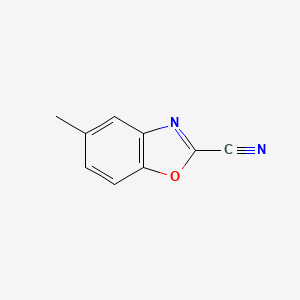

5-Methyl-benzooxazole-2-carbonitrile

Description

Significance of Benzoxazole (B165842) Heterocycles in Advanced Chemical Systems

Benzoxazole is a bicyclic aromatic organic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring. jocpr.comwikipedia.orgrsc.org This core structure, with its inherent aromaticity and reactive sites, serves as a crucial building block for larger, more complex molecules. jocpr.comwikipedia.org The significance of the benzoxazole heterocycle is underscored by its presence in a wide array of compounds with diverse and potent biological activities.

In medicinal chemistry, benzoxazole derivatives are recognized for a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant activities. wisdomlib.orgnih.govnih.govresearchgate.net Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone, contain the benzoxazole moiety, highlighting its clinical relevance. wikipedia.orgnih.gov The structural similarity of the benzoxazole nucleus to naturally occurring nucleic bases, like adenine (B156593) and guanine, is thought to facilitate its interaction with biological macromolecules, contributing to its wide-ranging bioactivity. jocpr.comglobalresearchonline.net

Beyond pharmaceuticals, benzoxazole derivatives have found significant applications in materials science. Their unique photophysical properties make them valuable as fluorescent probes, optical brighteners in detergents, and dyes for polyester (B1180765) fibers. globalresearchonline.netresearchgate.net They are also utilized as intermediates in the synthesis of agrochemicals, including herbicides and insecticides, and in the development of organic electronic materials. taylorandfrancis.comresearchgate.netmdpi.com The versatility to introduce various functional groups onto the benzoxazole ring system allows for the fine-tuning of its chemical, physical, and biological properties, making it a continuously explored scaffold in advanced chemical systems. taylorandfrancis.com

The Benzoxazole-2-carbonitrile Scaffold: Foundational Research Perspectives and Distinctive Features

The introduction of a carbonitrile (cyanide, -C≡N) group at the 2-position of the benzoxazole ring creates the benzoxazole-2-carbonitrile scaffold, a molecular framework with distinct chemical features and research applications. The nitrile group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the heterocyclic system. This functional group is also a versatile chemical handle, capable of undergoing a variety of transformations to generate other functional groups like carboxylic acids, amides, and tetrazoles.

Research into this scaffold has revealed its potential as a reactive pharmacophore, particularly in the design of enzyme inhibitors. The carbonitrile moiety can act as a "warhead" in covalent inhibitors, forming a reversible or irreversible bond with nucleophilic residues, such as cysteine, in the active site of a target enzyme. researchgate.net This reactivity has been explored in the development of inhibitors for proteasomes, which are key targets in cancer and autoimmune diseases. researchgate.netresearchgate.net

Furthermore, benzoxazole-carbonitrile derivatives have been investigated for their antifungal properties. For example, studies on isomers like 1,3-benzoxazole-4-carbonitrile have shown that this scaffold can serve as a basis for developing agents that inhibit critical fungal metabolic pathways, such as β-1,6-glucan synthesis. nih.gov The related 2-cyanomethyl benzoxazole structure has also been noted for its broad spectrum of biological activities, serving as a precursor for various pharmaceutical and agricultural agents. jofamericanscience.org The combination of the privileged benzoxazole core with the reactive and electronically influential carbonitrile group makes the benzoxazole-2-carbonitrile scaffold a subject of ongoing interest for the discovery of novel bioactive compounds.

Positioning 5-Methyl-benzooxazole-2-carbonitrile within the Broader Context of 2,5-Disubstituted Benzoxazole Chemistry

The compound this compound belongs to the class of 2,5-disubstituted benzoxazoles. In this class, substituents are strategically placed at two key positions on the benzoxazole ring: the 2-position on the oxazole ring and the 5-position on the benzene ring. This substitution pattern allows for the modulation of the molecule's properties with a high degree of precision. The substituent at the 2-position often plays a primary role in the molecule's core function or reactivity, while the substituent at the 5-position can fine-tune electronic properties, solubility, steric profile, and target-binding interactions. nih.govresearchgate.net

The effect of the substituent at the 5-position can be understood by comparing this compound to other 5-substituted analogues. For instance, replacing the 5-methyl group with a 5-chloro group (as in 5-chloro-2-methyl-benzoxazole analogues) would introduce an electron-withdrawing and halogen-bonding capable group, altering its reactivity and potential intermolecular interactions. ontosight.ai Similarly, a 5-nitro group would exert a much stronger electron-withdrawing effect than chlorine, while a 5-acetic acid group would introduce a polar, acidic handle, significantly changing solubility and binding modes. researchgate.netnih.gov The 5-methyl substituent provides a simple, lipophilic, and electron-donating modification, which can enhance binding in hydrophobic pockets of enzymes or receptors and subtly modulate the electronic nature of the scaffold.

| Substituent at 5-Position | Electronic Effect | General Influence on Molecular Properties | Example Compound Context |

|---|---|---|---|

| -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity; can engage in hydrophobic interactions. | This compound |

| -Cl (Chloro) | Electron-Withdrawing, Inductive | Increases lipophilicity; can participate in halogen bonding. | 5-Chloro-2-methyl-benzoxazole ontosight.ai |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly alters electronic profile; acts as a hydrogen bond acceptor. | 5-Nitro-2-aminobenzoxazole derivatives researchgate.net |

| -CH₂COOH (Acetic Acid) | Electron-Withdrawing (carbonyl), Acidic | Increases polarity and water solubility; provides an acidic site for ionic interactions. | 2-Substituted benzoxazole-5-acetic acid derivatives nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-benzoxazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGQIOHKDVMPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298449 | |

| Record name | 5-Methyl-2-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33652-90-3 | |

| Record name | 5-Methyl-2-benzoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33652-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzo[d]oxazole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzooxazole 2 Carbonitrile Derivatives, with Specific Reference to 5 Methyl Benzooxazole 2 Carbonitrile

Contemporary Synthetic Routes and Strategies for 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles, including 5-Methyl-benzooxazole-2-carbonitrile, has evolved significantly, with modern chemistry favoring methods that are efficient, sustainable, and versatile. The primary precursor for the synthesis of this compound is 2-amino-4-methylphenol (B1222752). drugbank.comnih.gov

Catalytic Approaches: Nanocatalyst and Metal-Mediated Syntheses

Catalysis plays a pivotal role in the contemporary synthesis of benzoxazoles, offering enhanced reaction rates, higher yields, and milder reaction conditions. Both nanocatalysts and various metal complexes have been effectively employed.

Nanocatalysts: The use of nanocatalysts is a rapidly growing area in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. mdpi.com For the synthesis of benzoxazole (B165842) derivatives, various nanocatalysts have been reported to be effective. For instance, magnetic nanoparticles have been utilized as supports for catalysts, allowing for easy separation and recyclability. nih.gov A green method for the synthesis of benzoxazoles has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication, resulting in good to moderate yields. nih.gov

| Catalyst Type | Example | Key Advantages |

| Nanocatalyst | Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) | Recyclable, solvent-free conditions, rapid reaction times. nih.gov |

| Metal-Mediated | Palladium complexes | Mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Metal-Mediated | Copper complexes | Use of inexpensive and readily available catalyst. |

Metal-Mediated Syntheses: Transition metal catalysis is a cornerstone of modern organic synthesis. Palladium- and copper-based catalytic systems are particularly prevalent in the synthesis of benzoxazoles. organic-chemistry.org These metals can catalyze various transformations, including C-H activation and cross-coupling reactions, to afford functionalized benzoxazoles. While direct metal-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest the feasibility of such approaches. For example, palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been achieved at low temperatures in aqueous media, a method that could potentially be adapted for the synthesis of the target compound from a suitably halogenated precursor. acs.org

Green Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.net For benzoxazole synthesis, this has led to the development of protocols that utilize environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions (such as microwave or ultrasound irradiation). jetir.orgmdpi.com

A notable green approach involves the condensation of 2-aminophenols with various reagents under solvent-free conditions or in green solvents. For instance, the synthesis of benzoxazole derivatives has been achieved through the condensation of 2-aminophenol (B121084) and aromatic acids at 80-90°C using ammonium (B1175870) chloride as a catalyst in ethanol, which is considered a green and economically viable process. jetir.org Another environmentally friendly method involves the use of a magnetic nanoparticle-supported dual acidic ionic liquid as a "quasi-homogeneous" catalyst for one-pot syntheses. nih.gov

| Green Chemistry Principle | Application in Benzoxazole Synthesis |

| Use of Renewable Feedstocks | Starting from bio-derived precursors where possible. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. jetir.orgmdpi.com |

| Design for Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. jetir.org |

| Use of Catalysis | Employing recyclable catalysts to minimize waste. nih.gov |

Multi-component Reaction (MCR) Strategies for Complex Benzoxazole Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently reported, the general strategy is applicable to the construction of complex benzoxazole-containing molecules. Isocyanide-based MCRs, for example, are powerful tools for the synthesis of various heterocyclic scaffolds. nih.gov It is conceivable that a multi-component strategy could be designed involving 2-amino-4-methylphenol, a cyanide source, and another reactive partner to construct the target molecule or a more complex derivative in a single pot.

Cyclodehydration and Condensation Reactions in Benzoxazole Formation

The most traditional and widely used method for the synthesis of the benzoxazole ring system is the cyclodehydration of a 2-acylaminophenol precursor or the direct condensation of a 2-aminophenol with a carboxylic acid or its derivative. mdpi.com In the context of this compound, this would typically involve the reaction of 2-amino-4-methylphenol with a reagent that can provide the C2 carbon and the nitrile group.

Commonly, this is achieved by reacting the o-aminophenol with cyanogen (B1215507) bromide (BrCN), although the high toxicity of this reagent has led to a search for alternatives. nih.gov Other electrophilic cyanating agents can also be employed. The reaction proceeds through the initial formation of an intermediate, which then undergoes intramolecular cyclization with the elimination of a molecule of water to form the benzoxazole ring.

Direct C(2)-Functionalization Utilizing Carbonitrile Precursors

An alternative to constructing the benzoxazole ring with the nitrile group already in place is to introduce the cyano group at the C2 position of a pre-formed 5-methyl-benzooxazole ring. Direct C-H functionalization is a highly atom-economical approach. nih.gov While challenging, methods for the direct cyanation of arenes and heteroarenes have been developed, often employing photoredox catalysis. nih.gov For instance, the direct C-H cyanation of arenes has been achieved using an organic photoredox catalyst and a cyanide source. nih.gov Such a method could potentially be applied to 5-methyl-benzooxazole, although regioselectivity and functional group tolerance would be key considerations.

Another approach involves the use of electrophilic cyanating agents. researchgate.net For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a non-hazardous electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles from o-aminophenols in the presence of a Lewis acid. nih.gov Adapting such a reagent for the direct cyanation of the benzoxazole ring is an area of ongoing research.

Mechanistic Investigations of Benzoxazole-2-carbonitrile Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of benzoxazoles, including 2-carbonitrile derivatives, generally proceeds through a well-accepted pathway.

In the case of the condensation of an o-aminophenol with a nitrile or a related precursor, the reaction is believed to initiate with the nucleophilic attack of the amino group of the o-aminophenol onto the electrophilic carbon of the nitrile (or an activated form thereof). This is often facilitated by a catalyst, which can be a Brønsted or Lewis acid. acs.org

The initial addition product is an amidine intermediate. This intermediate is then poised for an intramolecular cyclization, where the phenolic hydroxyl group attacks the carbon of the C=N bond. This cyclization step forms a five-membered ring intermediate. Subsequent dehydration (elimination of a water molecule) from this intermediate leads to the aromatization of the oxazole (B20620) ring, yielding the final benzoxazole product. researchgate.net

When using aldehydes as starting materials in the presence of a cyanide catalyst, the reaction mechanism can be more complex. It is proposed that a Schiff base is first formed through the condensation of the 2-aminophenol with the aldehyde. researchgate.net The cyanide then acts as a catalyst in the subsequent oxidative cyclization of the Schiff base to the benzoxazole. acs.org

| Step | Description |

| 1. Activation | The nitrile or other electrophilic precursor is activated by a catalyst (e.g., a Brønsted or Lewis acid). acs.org |

| 2. Nucleophilic Attack | The amino group of the o-aminophenol attacks the activated electrophile. |

| 3. Intermediate Formation | Formation of an amidine or a related intermediate. |

| 4. Intramolecular Cyclization | The phenolic hydroxyl group attacks the imine carbon to form the five-membered oxazoline (B21484) ring. |

| 5. Aromatization | Elimination of a molecule of water (dehydration) to form the stable aromatic benzoxazole ring. researchgate.net |

Elucidation of Proposed Reaction Pathways and Key Intermediates

The synthesis of this compound typically commences with the key precursor, 2-amino-4-methylphenol. The introduction of the carbonitrile group at the 2-position of the benzoxazole ring is a critical transformation that can be achieved through several proposed pathways.

One common approach involves the condensation of 2-amino-4-methylphenol with a reagent that provides the C2-carbon and the nitrile group. A plausible pathway involves the use of cyanogen bromide (BrCN). The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic this compound.

Key Intermediates:

N-Cyano-2-amino-4-methylphenol: Formed after the initial reaction with cyanogen bromide.

2-Imino-5-methyl-2,3-dihydrobenzo[d]oxazole: The cyclic intermediate formed after intramolecular cyclization.

Another potential pathway involves a multi-step sequence. This could begin with the acylation of the amino group of 2-amino-4-methylphenol with an appropriate acylating agent, followed by cyclization to form a 2-substituted-5-methylbenzoxazole. The substituent at the 2-position can then be converted to a nitrile group through subsequent chemical transformations, such as conversion to an amide followed by dehydration.

Computational Modeling of Reaction Energy Profiles and Transition States

While specific computational studies on the synthesis of this compound are not extensively documented in the available literature, density functional theory (DFT) calculations on analogous benzoxazole syntheses provide valuable insights into the reaction mechanism. researchgate.net These studies help in understanding the energy profiles and identifying the transition states of the key reaction steps.

For the cyclization step, computational models can predict the activation energy barriers for the intramolecular attack of the hydroxyl group on the imine carbon. These models often reveal that the cyclization is a thermodynamically favorable process. The calculations can also elucidate the role of catalysts or reaction media in lowering the energy of the transition state, thereby accelerating the reaction rate.

Hypothetical Energy Profile Data for Benzoxazole Formation:

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Reactants | 2-amino-4-methylphenol + BrCN | 0.0 |

| Nucleophilic Attack | Transition State 1 (TS1) | +15.2 |

| N-Cyano Intermediate | Intermediate 1 (INT1) | -5.8 |

| Intramolecular Cyclization | Transition State 2 (TS2) | +12.5 |

| Cyclic Intermediate | Intermediate 2 (INT2) | -20.1 |

| Dehydration | Transition State 3 (TS3) | +25.7 |

| Product | This compound | -35.4 |

Note: The data in this table is illustrative and based on general computational studies of similar reactions. Specific values for this compound would require dedicated computational analysis.

Stereochemical and Regiochemical Control in Benzoxazole Ring Formation

Stereochemical Control: The synthesis of this compound from 2-amino-4-methylphenol does not involve the formation of any new chiral centers in the core benzoxazole structure. Therefore, stereochemical control is not a primary consideration in this specific synthesis.

Regiochemical Control: Regiochemical control is a critical aspect of this synthesis. The starting material, 2-amino-4-methylphenol, is an unsymmetrically substituted benzene (B151609) ring. The cyclization must exclusively lead to the formation of the 5-methylbenzoxazole (B76525) isomer, as opposed to the 7-methylbenzoxazole isomer.

The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the benzene ring. In 2-amino-4-methylphenol, the hydroxyl and amino groups are ortho to each other, which is a prerequisite for benzoxazole formation. The methyl group is at the para-position with respect to the hydroxyl group and meta to the amino group. During the cyclization process, the fundamental benzoxazole ring system is formed from the inherent connectivity of the 2-aminophenol moiety. The position of the methyl group is therefore predetermined by the structure of the starting material. To synthesize the 5-methyl isomer, one must start with 2-amino-4-methylphenol. If the desired product were the 6-methyl isomer, the starting material would need to be 2-amino-5-methylphenol. The inherent structure of the precursor dictates the final regiochemistry of the product.

Synthetic Optimization: Factors Influencing Yield, Purity, and Scalability

The optimization of the synthesis of this compound is crucial for its practical application. Several factors can be systematically varied to maximize the yield and purity of the final product, as well as to ensure the scalability of the process.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of reactants and intermediates.

Temperature: The reaction temperature is a critical parameter that influences the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Optimization studies are necessary to find the optimal temperature that balances reaction rate and product purity.

Catalyst: While some syntheses may proceed without a catalyst, the use of an appropriate acid or base catalyst can significantly improve the reaction efficiency. For instance, a mild base can be used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity for the cyclization step.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum product formation and to avoid potential degradation of the product with prolonged reaction times.

Purification Method: The choice of purification technique, such as recrystallization or column chromatography, is vital for obtaining the product in high purity. The selection of the appropriate solvent system for these methods is a key aspect of optimization.

Illustrative Data on Reaction Optimization:

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Toluene | 110 | None | 24 | 45 | 85 |

| 2 | DMF | 100 | None | 12 | 65 | 90 |

| 3 | DMF | 120 | None | 8 | 75 | 88 |

| 4 | DMF | 100 | K₂CO₃ (10) | 6 | 85 | 95 |

| 5 | Acetonitrile | 80 | K₂CO₃ (10) | 10 | 82 | 96 |

| 6 | Acetonitrile | 80 | Cs₂CO₃ (10) | 8 | 90 | 98 |

Note: This table presents hypothetical data to illustrate a typical optimization process. The optimal conditions for the synthesis of this compound would need to be determined experimentally.

Scalability: For the industrial production of this compound, the scalability of the synthetic route is a primary concern. A scalable process should ideally involve:

Cost-effective and readily available starting materials.

Mild and safe reaction conditions.

Minimization of waste and byproducts.

A simple work-up and purification procedure.

Processes that utilize high-pressure or cryogenic conditions, or those that generate significant amounts of toxic waste, are generally less favorable for large-scale synthesis. Continuous flow chemistry is an emerging technology that can offer advantages in terms of scalability, safety, and process control for the synthesis of fine chemicals like this compound.

Computational and Theoretical Chemistry Studies on 5 Methyl Benzooxazole 2 Carbonitrile and Benzoxazole 2 Carbonitrile Scaffolds

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict molecular geometries, electronic distributions, and spectroscopic features with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, vibrational frequencies, and total energies of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide a detailed picture of their three-dimensional structure. researchgate.netscielo.org.mx

Theoretical calculations can predict bond lengths and angles that are in close agreement with experimental data from X-ray crystallography. For the benzoxazole core, the fusion of the benzene (B151609) and oxazole (B20620) rings results in a planar structure. The introduction of a methyl group at the 5-position and a carbonitrile group at the 2-position introduces specific geometric and energetic characteristics. The methyl group is expected to cause minimal distortion to the planarity of the ring, while the carbonitrile group's linear C≡N bond will extend from the C2 position. Energetic calculations help determine the thermodynamic stability of the molecule. Quantum chemical modeling has been used to establish the most thermodynamically stable structures in reactions involving benzoxazole derivatives. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Benzoxazole Scaffold Note: This table presents typical calculated values for the core benzoxazole ring system based on DFT studies of related structures. Specific values for 5-Methyl-benzooxazole-2-carbonitrile may vary.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C2-O1 | ~1.37 Å |

| Bond Length | C2-N3 | ~1.31 Å |

| Bond Length | C4-C5 | ~1.39 Å |

| Bond Length | C5-C6 | ~1.40 Å |

| Bond Angle | O1-C2-N3 | ~115° |

| Bond Angle | C7a-O1-C2 | ~105° |

| Bond Angle | C3a-N3-C2 | ~108° |

| Dihedral Angle | C7-C7a-O1-C2 | ~180° (planar) |

Data is synthesized from general findings in computational studies on benzoxazole derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. pku.edu.cn

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uclm.es For benzoxazole derivatives, the HOMO is typically distributed over the fused benzene ring, indicating this region is prone to electrophilic attack. The LUMO is often localized on the oxazole ring and the electron-withdrawing carbonitrile group, marking them as sites for nucleophilic attack.

The distribution of these orbitals also governs intramolecular charge transfer (ICT) characteristics. nih.govrsc.org In donor-acceptor systems, photo-induced ICT can occur from the HOMO-rich region to the LUMO-rich region. nih.gov The presence of the electron-donating methyl group and the electron-withdrawing nitrile group on the benzoxazole scaffold facilitates this charge separation, which is a key feature for applications in optoelectronics and as fluorescent probes. researchgate.net

Table 2: Calculated Frontier Orbital Energies for a Benzoxazole-2-carbonitrile Scaffold

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Primarily localized on the benzene ring and oxazole oxygen. |

| LUMO | ~ -1.8 eV | Primarily localized on the carbonitrile group and the N=C bond of the oxazole ring. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability and low reactivity. |

Values are representative based on DFT calculations for similar aromatic nitrile compounds.

For this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms in the oxazole ring into the antibonding orbitals (π) of the aromatic system. This π-conjugation is a defining feature of the benzoxazole scaffold. The NBO analysis can quantify these specific interactions. For example, a strong interaction would be the delocalization of a lone pair on the oxygen atom (LP(O)) to the π orbital of the adjacent C-N bond (π*(C2-N3)). These hyperconjugative interactions lead to intramolecular charge transfer (ICT) and stabilize the molecular structure. materialsciencejournal.orgscirp.org

Table 3: Key NBO Donor-Acceptor Interactions in a Benzoxazole System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) N3 | π* (C2-O1) | ~ 25-30 | π-conjugation, ring delocalization |

| LP (2) O1 | π* (C7a-C3a) | ~ 18-22 | π-conjugation, ring delocalization |

| π (C4-C5) | π* (C6-C7) | ~ 20-24 | Aromatic system delocalization |

| LP (1) N (nitrile) | σ* (C2-C(nitrile)) | ~ 5-7 | Hyperconjugation |

E(2) values are estimates based on NBO analyses of similar heterocyclic systems.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to simulate the behavior of molecules in complex biological environments, providing a bridge between chemical structure and biological function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, and docking studies have been used to predict their binding modes with various biological targets. researchgate.netwu.ac.th For example, benzoxazole scaffolds have been docked into the ATP-binding site of protein kinases like VEGFR-2, a target in cancer therapy. nih.govrsc.org The docking simulations reveal key interactions, such as hydrogen bonds between the nitrogen or oxygen atoms of the benzoxazole ring and amino acid residues (e.g., Cys919 in VEGFR-2), as well as hydrophobic interactions between the aromatic rings and nonpolar residues in the binding pocket. The nitrile group can also act as a hydrogen bond acceptor. These theoretical binding poses help explain the structure-activity relationships observed in a series of compounds and guide the design of more potent and selective inhibitors. biointerfaceresearch.commdpi.com

Table 4: Example of Molecular Docking Results for a Benzoxazole Inhibitor with VEGFR-2 (PDB: 4ASD)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Benzoxazole Derivative | -9.5 | Cys919 | Hydrogen Bond (with N3 of oxazole) |

| Benzoxazole Derivative | -9.5 | Asp1046 | Hydrogen Bond (with H-donor substituent) |

| Benzoxazole Derivative | -9.5 | Val848, Leu840, Ala866 | Hydrophobic Interactions |

| Benzoxazole Derivative | -9.5 | Glu885 | Hydrogen Bond (via water bridge) |

Data is representative of typical docking studies on benzoxazole inhibitors of VEGFR-2.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby saving time and resources in drug development. ijpsdronline.com

For benzoxazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov These models use calculated steric and electrostatic fields to correlate with biological activity, such as the half-maximal inhibitory concentration (IC₅₀). The resulting contour maps provide a visual guide for medicinal chemists, indicating where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors might enhance or decrease activity. For instance, a QSAR model might suggest that adding a bulky, hydrophobic group at the 5-position (like the methyl group in this compound) could enhance binding affinity by occupying a hydrophobic pocket in the target protein. nih.govnih.gov

Table 5: Statistical Parameters of a Typical 3D-QSAR (CoMSIA) Model for Benzoxazole Derivatives

| Parameter | Value | Description |

| Cross-validated R² (q²) | > 0.5 | Indicates good predictive ability of the model. |

| Non-cross-validated R² | > 0.6 | Shows a good correlation between predicted and actual activity. |

| F-statistic | High value | Indicates statistical significance of the regression model. |

| Steric Contribution | ~ 45% | Suggests the size and shape of substituents are critical for activity. |

| Electrostatic Contribution | ~ 30% | Indicates the importance of charge distribution for receptor binding. |

Values are typical for published QSAR studies on kinase inhibitors. nih.gov

Pharmacophore Mapping and Molecular Dynamics Simulations for Conformational Analysis

Computational chemistry provides powerful tools for understanding the three-dimensional (3D) properties of molecules like this compound and the broader benzoxazole-2-carbonitrile scaffold. Pharmacophore mapping and molecular dynamics (MD) simulations are two such techniques that offer deep insights into their conformational behavior and potential interactions with biological targets.

Pharmacophore Mapping is a method used to define the essential 3D arrangement of functional groups (pharmacophoric features) that are critical for a molecule's biological activity. For the benzoxazole scaffold, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of benzoxazole derivatives can be generated by aligning a set of active molecules and identifying their common chemical features. For instance, a model developed for cytotoxic benzoxazole derivatives identified two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic feature as crucial for activity.

In the context of this compound, a hypothetical pharmacophore model would likely include:

An Aromatic Ring feature corresponding to the fused benzene ring.

A Hydrogen Bond Acceptor feature associated with the nitrogen atom of the oxazole ring and the nitrogen of the nitrile group.

A Hydrophobic/Aromatic feature representing the methyl group at the 5-position, which adds to the molecule's lipophilicity.

Such models are instrumental in virtual screening campaigns to identify new molecules with similar biological activities from large compound databases.

Molecular Dynamics (MD) Simulations are computational methods that model the physical movements of atoms and molecules over time. By simulating the behavior of a molecule in a specified environment (e.g., in water or interacting with a protein), MD can reveal its dynamic conformational landscape. For the benzoxazole-2-carbonitrile scaffold, MD simulations can be used to:

Study Solvent Effects: Understand how the molecule interacts with solvent molecules and how this influences its preferred conformation.

Investigate Ligand-Receptor Interactions: When docked into a protein's active site, MD simulations can assess the stability of the binding pose and map key interactions that stabilize the complex. Studies on other benzoxazole derivatives have used MD simulations to confirm the stability of their binding modes within enzyme active sites, such as VEGFR-2.

The combination of pharmacophore mapping and MD simulations provides a comprehensive approach to understanding the conformational preferences of this compound, which is crucial for rational drug design and predicting its interactions with biological systems.

Prediction of Chemical Reactivity and Stability

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the chemical reactivity and stability of molecules like this compound.

DFT calculations can determine a range of electronic properties that act as descriptors for chemical reactivity. These descriptors can be global (characterizing the molecule as a whole) or local (identifying specific reactive sites within the molecule).

Global Reactivity Descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (IE): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (IE ≈ -EHOMO). A lower ionization energy suggests the molecule is a better electron donor.

Electron Affinity (EA): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO). A higher electron affinity indicates a better electron acceptor.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IE + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IE - EA) / 2). Harder molecules are generally less reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = χ² / 2η). This index is particularly useful for quantifying the electrophilic character of a compound.

DFT studies on the parent benzoxazole scaffold and its simple derivatives provide reference points for these values. The introduction of a methyl group (an electron-donating group) at the 5-position and a nitrile group (an electron-withdrawing group) at the 2-position of the benzoxazole ring in this compound would be expected to modulate these reactivity descriptors.

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions (fk+, fk-): These functions indicate the propensity of an atomic site to accept (fk+) or donate (fk-) electrons. They are used to predict sites for nucleophilic and electrophilic attacks, respectively. For benzoxazole derivatives, these calculations can identify specific carbon or nitrogen atoms that are most susceptible to chemical reactions.

A hypothetical analysis of this compound would likely show the nitrile carbon as a primary electrophilic site, while the nitrogen atoms and regions of high electron density on the aromatic ring would be potential nucleophilic sites.

Below is a table of representative global reactivity descriptors calculated for the parent benzoxazole molecule, which serves as a baseline for understanding derivatives like this compound.

| Descriptor | Symbol | Typical Value (eV) for Benzoxazole |

| HOMO Energy | EHOMO | -6.5 to -7.0 |

| LUMO Energy | ELUMO | -0.5 to -1.0 |

| Ionization Energy | IE | 6.5 to 7.0 |

| Electron Affinity | EA | 0.5 to 1.0 |

| Chemical Hardness | η | 2.7 to 3.2 |

| Electrophilicity Index | ω | 1.5 to 2.0 |

Note: These values are illustrative and depend on the level of theory and basis set used in the DFT calculations.

Computational methods can also be used to assess the stability of this compound under various conditions. The total energy of the molecule, calculated using quantum mechanical methods, is a primary indicator of its thermodynamic stability. By comparing the total energy of the parent molecule with its potential degradation products (e.g., products of hydrolysis or oxidation), one can predict its stability in different chemical environments.

For example, the stability of the molecule in acidic or basic solutions can be modeled by simulating protonation or deprotonation events and calculating the energies of the resulting species. The nitrile group in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a carboxylic acid or amide. Theoretical calculations can predict the energetic favorability of these reaction pathways.

Furthermore, the influence of different solvents on the compound's stability can be investigated using implicit or explicit solvent models in the calculations. These models account for the electrostatic interactions between the solute and solvent, providing a more accurate picture of the molecule's behavior and stability in solution.

In Silico Screening and Predictive Modeling of Chemical Behavior

In silico screening and predictive modeling are essential components of modern chemical research, allowing for the rapid assessment of a compound's properties and potential applications without the need for extensive laboratory work.

In Silico Screening involves the use of computational methods to search large virtual libraries of compounds for molecules with specific desired properties. For a scaffold like benzoxazole-2-carbonitrile, this could involve:

Pharmacophore-Based Screening: Using a pharmacophore model derived from known active molecules to identify other compounds in a database that match the required 3D arrangement of features.

Molecular Docking: Screening a library of compounds against the 3D structure of a biological target (e.g., an enzyme or receptor) to predict their binding affinity and orientation. Benzoxazole derivatives have been screened in this manner against various targets, including DNA gyrase and VEGFR-2.

Predictive Modeling of Chemical Behavior aims to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models are mathematical equations that correlate a molecule's chemical structure with its biological activity or physical properties.

For this compound, a QSAR model could be developed to predict its potential biological activity based on a dataset of related benzoxazole derivatives with known activities. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as independent variables to predict the activity. For instance, 3D-QSAR studies on benzoxazole derivatives as anticancer agents have successfully created models that correlate steric and electrostatic fields with inhibitory activity.

Similarly, QSPR models can predict various physicochemical properties, such as:

Solubility: Predicting how well the compound dissolves in water or other solvents.

Lipophilicity (logP): Estimating the compound's partitioning between an oily and an aqueous phase, which is crucial for predicting its behavior in biological systems.

Absorption, Distribution, Metabolism, and Excretion (ADME) properties: In silico tools can predict a compound's likely pharmacokinetic profile.

These predictive models are crucial for prioritizing which newly designed derivatives of the this compound scaffold should be synthesized and tested in the laboratory, thereby accelerating the research and development process.

Structure Activity Relationship Sar Studies of Benzooxazole 2 Carbonitrile Derivatives: Investigating Structural Influence on Molecular Function

Fundamental Principles of Structure-Activity Relationships in Benzoxazole (B165842) Chemistry

The biological activity of benzoxazole derivatives is intrinsically linked to the nature and position of substituents on the core ring structure. The benzoxazole skeleton serves as a pharmacophore—the essential molecular framework responsible for a drug's biological activity—which can be systematically modified to fine-tune its properties. nih.gov SAR studies reveal that substitutions at various positions can profoundly impact the compound's efficacy and selectivity. For instance, modifications at the 2-, 5-, and 6-positions of the benzoxazole ring have been shown to modulate activities ranging from antimicrobial to anticancer effects. mdpi.com

The presence of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its ability to interact with biological targets. researchgate.net Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups can enhance biological effects depending on their position. researchgate.net These principles form the basis of rational drug design, where structural modifications are made to improve target binding, absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com The benzoxazole nucleus itself has been employed as a strategic isosteric replacement for other aromatic systems in drug design, further highlighting its importance as a privileged scaffold. nih.gov

Positional and Substituent Effects on the Benzoxazole Scaffold

The methyl group at the 5-position of the benzoxazole ring is a key feature influencing the molecule's interaction with its environment. Research has indicated that substitution at this position can lead to enhanced biological activity. mdpi.com Specifically, the presence of a 5-methyl group has been associated with increased antiproliferative activity in certain benzoxazole derivatives. mdpi.com

This enhancement can be attributed to several factors. The methyl group is a small, lipophilic moiety that can engage in favorable hydrophobic or van der Waals interactions within the binding pocket of a biological target. By occupying a specific hydrophobic sub-pocket, it can increase the ligand's binding affinity and residence time. Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can subtly alter the electron density of the entire benzoxazole ring system, which may influence non-covalent interactions like pi-stacking or cation-pi interactions. In a study on related benzimidazole (B57391) derivatives, the nature of the substituent at the 5-position was shown to be critical, with different groups like hydrogen, carboxyl, or sulfonyl groups leading to vastly different activities. nih.gov This underscores the principle that even small modifications at this position, such as the addition of a methyl group, can have a significant impact on molecular function.

Table 1: Effect of Substituents at Position 5 on Benzimidazole Scaffold Activity (Illustrative SAR) This table illustrates the general principle of how substituents at the 5-position can influence activity, based on findings from related heterocyclic compounds.

| 5-Position Substituent | Relative Activity Trend (Antifungal) | Reference |

|---|---|---|

| -H | Highest | nih.gov |

| -COOH | Intermediate | nih.gov |

| -SO3H | Lowest | nih.gov |

| -CH3 | Can enhance antiproliferative activity | mdpi.com |

The carbonitrile (-C≡N) group at the 2-position is a significant functional feature that dictates the molecule's chemical reactivity and binding capabilities. The nitrile group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its linear geometry and electronic properties allow it to participate in specific, directional interactions with target macromolecules, such as enzymes or receptors.

The nitrogen atom of the nitrile can form crucial hydrogen bonds with hydrogen bond donors (e.g., the backbone N-H of an amino acid residue) in a binding site. This interaction can serve as a key anchoring point, orienting the molecule for optimal binding. Beyond non-covalent interactions, the carbonitrile group possesses unique reactivity. It can undergo a biocompatible click reaction with molecules containing a 1,2-aminothiol moiety, such as the amino acid cysteine. researchgate.net This reaction allows for the formation of a stable covalent bond, a mechanism that can be exploited for designing highly potent, irreversible inhibitors of specific enzymes. researchgate.net This dual capacity for both specific non-covalent binding and potential covalent reactivity makes the 2-carbonitrile moiety a critical determinant of the molecule's mode of action.

Correlations between Specific Structural Features and Theoretical Modes of Action

The combination of the 5-methyl group and the 2-carbonitrile moiety on the benzoxazole scaffold suggests several theoretical modes of action, which can be explored through computational methods like molecular docking. bohrium.comnih.gov These in silico studies help rationalize how the structural features translate into specific interactions at a molecular level.

The 2-Carbonitrile Group's Role: This group would be critical for specificity. Its ability to act as a hydrogen bond acceptor could anchor the ligand in a precise orientation. researchgate.net Docking studies on various benzoxazole derivatives targeting enzymes like VEGFR-2 have shown that key hydrogen bonding interactions are essential for inhibitory activity. nih.govnih.gov If the target protein contains a suitably positioned cysteine residue, the 2-carbonitrile group could act as a "warhead" for covalent bond formation, leading to irreversible inhibition. researchgate.net

Therefore, the theoretical mode of action for 5-Methyl-benzooxazole-2-carbonitrile is likely a combination of hydrophobic interactions driven by the methyl-substituted aromatic core and specific, directional hydrogen bonding or covalent interactions mediated by the 2-carbonitrile group.

Rational Design Paradigms for Modulating Molecular Functionality through Structural Modification

The this compound structure serves as a valuable starting point for further rational design to modulate its functionality. Several established paradigms can be applied:

Molecular Hybridization: This approach involves combining the benzoxazole scaffold with other known pharmacophores to create a new hybrid molecule with potentially dual or enhanced activity. nih.gov For example, linking a side chain known to interact with a specific receptor to the benzoxazole core could create a novel, multi-target directed ligand.

Scaffold Hopping and Isosteric Replacement: The benzoxazole nucleus itself can be considered an isosteric replacement for other aromatic systems like indole (B1671886) or benzimidazole to improve properties like metabolic stability or selectivity. nih.gov Conversely, the methyl or carbonitrile groups could be replaced with bioisosteres—substituents with similar steric and electronic properties—to fine-tune activity. For instance, the nitrile group could be replaced with an oxadiazole or a ketone to maintain its hydrogen-bonding acceptor capability while altering other properties.

Structure-Based Design and Rigidification: Using computational models of a target protein, modifications can be designed to optimize the fit within the binding site. nih.gov This could involve extending the molecule with linkers to reach adjacent pockets or applying a "rigidification strategy," where flexible side chains are constrained into a more conformationally locked structure to reduce the entropic penalty of binding and increase affinity. nih.gov

Table 2: Rational Design Strategies for Modifying the Benzoxazole Scaffold

| Design Paradigm | Strategy Example | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Hybridization | Fusing the benzoxazole core with another pharmacophore (e.g., an indolinylidene moiety). | Creation of a novel compound with multi-target activity. | nih.gov |

| Isosteric Replacement | Replacing the core benzoxazole with a benzisoxazole or replacing a substituent with a bioisostere. | Improved selectivity, metabolic stability, or binding affinity. | nih.govnih.gov |

| Rigidification | Constraining a flexible side chain into a more rigid cyclic structure. | Increased binding affinity by reducing conformational entropy loss upon binding. | nih.gov |

Through these rational design approaches, the this compound scaffold can be systematically optimized to enhance its desired molecular function, demonstrating the power of SAR in modern drug discovery.

Advanced Research Directions and Applications of Benzooxazole 2 Carbonitrile Compounds in Contemporary Chemical Science

Applications in Advanced Materials Science and Organic Electronics

The rigid, planar, and aromatic nature of the benzoxazole (B165842) scaffold makes its derivatives, including 5-Methyl-benzooxazole-2-carbonitrile, promising candidates for the development of advanced organic materials. The delocalized π-electron system is fundamental to their electronic and photophysical properties.

Development of Functional Materials for Electronic and Optoelectronic Devices

Benzoxazole derivatives are being explored for their utility in organic electronics. Their inherent stability and tunable electronic properties are advantageous for creating materials used in devices like organic light-emitting diodes (OLEDs). By incorporating electron-donating and electron-accepting moieties, benzoxazole-based molecules can be engineered as bipolar host materials, which are crucial for achieving efficient phosphorescent OLEDs. researchgate.net The nitrile group in this compound acts as an electron-withdrawing group, which can be a key feature in designing materials with specific charge-transport properties for such applications.

Research on Photoluminescent, Photochromatic, and Laser Dyes

The benzoxazole core is a well-established fluorophore. Derivatives are known for their strong fluorescence, making them suitable for various applications, including fluorescent brighteners, laser dyes, and photoluminescent probes. researchgate.net The photophysical properties, such as absorption and emission wavelengths, are highly dependent on the substituents attached to the benzoxazole ring.

Esterification of related 2-(2′-hydroxyphenyl)benzoxazole (HPBO) compounds has led to the creation of "caged" photoluminescent dyes. researchgate.netrsc.org These molecules are initially non-luminescent but can be activated by UV radiation to restore the highly fluorescent parent compound. rsc.org This photo-switching capability is a hallmark of photochromism, where a molecule reversibly changes between two forms with different absorption spectra upon light irradiation. nih.gov This principle allows for the development of molecular switches and optical memory systems. nih.gov The specific substitution pattern of this compound would influence its emission spectrum and quantum yield, defining its suitability for these advanced optical applications.

Table 1: Potential Optoelectronic Applications of Benzoxazole Derivatives

| Application Area | Relevant Property | Role of Benzoxazole Scaffold |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Bipolar charge transport, High thermal stability | Serves as a core for host materials, facilitating efficient energy transfer. researchgate.net |

| Fluorescent Dyes & Probes | High fluorescence quantum yield, Photostability | Acts as a robust fluorophore with tunable emission properties. researchgate.netrsc.org |

| Photochromic Materials | Reversible photoisomerization | Forms the basis of molecular switches that change properties upon irradiation. nih.gov |

Exploration in Sensor Technologies and Related Material Applications

The fluorescent properties of benzoxazoles are central to their use in chemosensors. Researchers have designed benzoxazole-based fluorescent sensors that exhibit an "off-on" response to specific analytes. For instance, macrocyclic ligands incorporating the benzoxazole fluorophore have been developed for the selective detection of metal ions like Zn²⁺ and Cd²⁺ in aqueous solutions. mdpi.com The binding of the metal ion to a receptor unit alters the electronic structure of the molecule, leading to a significant enhancement in fluorescence intensity. mdpi.comrsc.org The this compound framework could similarly be incorporated into chemosensor designs, where its specific binding affinities and photophysical response would be key to its function. ruzickadays.euresearchgate.net

Contributions to Mechanistic Medicinal Chemistry Research

The benzoxazole moiety is a cornerstone in drug discovery and medicinal chemistry, frequently appearing in the structure of pharmacologically active compounds.

Theoretical Frameworks for Benzoxazole Scaffold as a Privileged Structure

In medicinal chemistry, the benzoxazole ring is considered a "privileged scaffold". nih.govrsc.orgcapes.gov.br This concept describes a molecular framework that is able to bind to multiple, diverse biological targets with high affinity. nih.gov The versatility of the benzoxazole core allows it to serve as a foundational structure for developing drugs across a wide range of therapeutic areas. nih.govrsc.org Its derivatives have shown an impressive spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govontosight.ainih.gov This broad applicability stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for specific interactions with various biological receptors.

Table 2: Therapeutic Areas Investigated for Benzoxazole Derivatives

| Therapeutic Area | Example Biological Activity | Reference |

|---|---|---|

| Oncology | Anticancer, Cytotoxic, Apoptosis Induction | nih.govscilit.com |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | nih.govnih.gov |

| Inflammation | Anti-inflammatory | nih.gov |

Computational Design of Ligands for Specific Molecular Targets and Pathways

Modern drug discovery heavily relies on computational methods to design and optimize lead compounds. Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting how a molecule will interact with a biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net

The benzoxazole scaffold is frequently used in these computational design strategies. biotech-asia.org For example, molecular docking studies have been performed on benzoxazole derivatives to understand their binding modes with specific targets, such as the GABA receptors in insects or caspase-3 in cancer cells. scilit.comresearchgate.net These computational models help researchers identify key interactions—like hydrogen bonds and steric contacts—between the ligand and the target protein. nih.gov This information provides a rational basis for modifying the scaffold, such as by adding or changing substituents like the methyl and nitrile groups in this compound, to enhance binding affinity and selectivity, thereby designing more potent and effective therapeutic agents. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2′-hydroxyphenyl)benzoxazole (HPBO) |

| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole |

| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole |

| 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole |

| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole |

| Cisplatin |

| Benoxaprofen |

Investigation of Theoretical Mechanisms for Overcoming Molecular Resistance Phenomenascholarsresearchlibrary.com

The emergence of molecular resistance is a significant challenge that compromises the long-term efficacy of therapeutic agents. In the context of benzoxazole compounds, which exhibit a wide range of biological activities, understanding and overcoming resistance is paramount for sustained clinical relevance. nih.gov Theoretical and computational chemistry provide powerful tools to investigate the atomic-level mechanisms of resistance, offering insights that are often inaccessible through experimental methods alone. arxiv.org These approaches can model how mutations in a target protein or alterations in a metabolic pathway affect the binding and efficacy of a compound like this compound.

Molecular dynamics (MD) simulations, for instance, allow researchers to observe the dynamic behavior of a drug-target complex over time. mdpi.comnih.gov By simulating both the wild-type and a mutated, resistant target protein in complex with a benzoxazole inhibitor, it is possible to identify subtle changes in conformational dynamics, hydrogen bonding networks, and hydrophobic interactions that lead to reduced binding affinity. ingentaconnect.comresearchgate.net Such simulations can reveal how a mutation at a site distant from the binding pocket can allosterically alter the pocket's shape, thereby preventing effective binding of the inhibitor.

For a more precise understanding of the binding energetics, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. mdpi.comacs.org These techniques treat the most critical region of the system, such as the inhibitor and the immediate residues in the active site, with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more efficient classical molecular mechanics. nih.govpnrjournal.com QM/MM free-energy calculations can quantify the loss in binding affinity due to a specific mutation, providing a direct correlation between genetic changes and the molecular mechanism of resistance. nih.gov This level of detail is crucial for designing next-generation inhibitors that can circumvent these resistance mechanisms, for example, by being less sensitive to the altered electronic or steric environment of the mutated active site. mdpi.com

The table below outlines key theoretical methods and their application in studying resistance phenomena relevant to benzoxazole-2-carbonitrile compounds.

| Theoretical Method | Objective in Resistance Research | Potential Application to this compound |

| Molecular Docking | Predict the binding mode and affinity of an inhibitor to both wild-type and mutant target proteins. pharmacytimes.com | Initial screening to assess how known resistance-conferring mutations might alter the binding pose and score of the compound. |

| Molecular Dynamics (MD) Simulations | Elucidate dynamic changes in protein structure and inhibitor binding stability caused by mutations. mdpi.comacs.org | Comparing the stability of the compound in the binding pocket of a wild-type vs. a mutant enzyme over extended simulations (nanoseconds to microseconds). researchgate.net |

| QM/MM Calculations | Accurately calculate the binding free energies and investigate electronic effects (e.g., charge transfer, polarization) in the active site. acs.orgrsc.org | Quantifying the precise energetic penalty of binding to a resistant mutant and understanding changes in key electronic interactions. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Develop models that correlate the 3D structural features of a series of compounds with their activity against resistant strains. nih.gov | Guiding the design of new this compound analogues with structural modifications that are predicted to be more effective against resistant targets. |

These computational strategies provide a mechanistic framework for understanding resistance, moving beyond simple observation to predictive and rational drug design. By applying these methods to this compound, researchers can proactively investigate potential resistance pathways and design strategies to overcome them. nih.gov

Future Perspectives and Interdisciplinary Collaboration in Benzoxazole-2-carbonitrile Research

The future of research on this compound and related compounds is poised for significant advancement, driven by the integration of computational science with traditional experimental disciplines. The insights gained from theoretical studies on resistance mechanisms directly inform the next phase of drug discovery: the rational design of more robust and effective therapeutic agents. benthamdirect.com Future work will likely focus on creating novel benzoxazole-2-carbonitrile derivatives specifically engineered to be effective against known resistant targets. researchgate.net This involves a cycle of computational prediction, chemical synthesis, and biological validation.

A key future direction is the application of in silico design and virtual screening to identify modifications to the this compound scaffold that either restore binding to resistant protein variants or inhibit alternative targets in a compensatory pathway. nih.govacs.org Computational models can predict which functional group substitutions are most likely to overcome the steric hindrance or loss of hydrogen bonds identified in resistance studies, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost associated with traditional trial-and-error approaches. acs.org

The success of these future endeavors hinges on robust interdisciplinary collaboration. The complexity of modern drug discovery, particularly in addressing challenges like resistance, necessitates a team-science approach. rsc.org Computational chemists who build and run predictive models must work in close partnership with medicinal and synthetic chemists who can devise and execute practical synthetic routes to the proposed molecules. researchgate.netnih.gov Subsequently, molecular biologists and pharmacologists are essential for performing the in vitro and in vivo assays to test the activity of these new compounds, validate the computational hypotheses, and elucidate their precise mechanisms of action.

The following table illustrates the synergistic potential of interdisciplinary collaboration in advancing benzoxazole-2-carbonitrile research.

| Collaborating Field | Contribution | Synergistic Outcome |

| Computational & Theoretical Chemistry | Performs molecular modeling (docking, MD, QM/MM) to predict resistance mechanisms and designs novel, targeted derivatives. nih.gov | Provides rational, data-driven starting points for new drug candidates, minimizing random screening. |

| Medicinal & Synthetic Organic Chemistry | Develops efficient synthetic pathways for the computationally designed analogues of this compound. nih.gov | Enables the physical creation of novel compounds for biological testing, turning theoretical models into tangible assets. |

| Molecular Biology & Pharmacology | Conducts in vitro and in vivo testing of new compounds against wild-type and resistant cell lines or pathogens; elucidates biological mechanisms. researchgate.net | Validates the efficacy and mechanism of action of new compounds, providing crucial feedback to refine computational models. |

| Structural Biology (X-ray Crystallography/Cryo-EM) | Solves the high-resolution structures of target proteins in complex with lead compounds. | Provides definitive experimental validation of predicted binding modes, enabling further structure-based design and optimization. |

Ultimately, this integrated approach will accelerate the development pipeline for the next generation of benzoxazole-based agents. By combining predictive computational science with rigorous experimental validation, the scientific community can stay ahead of evolving resistance mechanisms and unlock the full therapeutic potential of compounds like this compound.

Q & A

Q. What are the established synthetic methodologies for preparing 5-Methyl-benzooxazole-2-carbonitrile, and how do reaction conditions influence yield?

A common approach involves cyclocondensation of methyl-3-amino-4-hydroxybenzoate derivatives with nitrile-containing precursors under reflux conditions. For example, analogous benzoxazole syntheses use aryl acids or nitriles in excess, heated for extended periods (e.g., 15 hours) to promote cyclization . Modifications, such as substituting carboxylic acids with cyano-group donors, may require adjusting catalysts (e.g., polyphosphoric acid) or temperature gradients to optimize yields. Characterization via IR spectroscopy can confirm nitrile (C≡N) stretches near 2200 cm⁻¹ and benzooxazole ring formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous nitriles and aromatic heterocycles necessitate strict PPE (gloves, lab coats), ventilation, and proximity to eyewash stations/safety showers. Avoid skin/eye contact and static discharge, as nitriles may decompose under heat to release toxic fumes (e.g., HCN). Refer to SDS guidelines for structurally similar carbonitriles, which emphasize dry chemical fire suppression and spill containment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C) resolves methyl and aromatic proton environments, while HMBC correlations confirm nitrile connectivity to the benzooxazole ring. IR spectroscopy identifies C≡N (2200–2250 cm⁻¹) and C-O-C stretches (1250–1050 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion validation and fragmentation patterns, as demonstrated for related tetrazole-carbonitriles .

Advanced Research Questions

Q. How can phase annealing in SHELX-90 improve crystallographic resolution of this compound?

For X-ray diffraction (XRD) studies, phase annealing enhances phase determination in larger structures by integrating negative quartet relations and simulated annealing algorithms. This method increases success rates by up to tenfold for atomic-resolution analyses, particularly for heterocycles with complex torsion angles . Pre-annealing data should include high-purity crystals and redundancy-refined datasets.

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound during heterocyclic derivatization?

The electron-withdrawing nitrile activates adjacent positions for nucleophilic attack or cyclization. For instance, in tetrazole synthesis (e.g., Kamble et al., 2011), nitriles react with sodium azide under Huisgen conditions to form tetrazole rings. Kinetic studies (e.g., variable-temperature NMR) can map reaction pathways, while DFT calculations predict regioselectivity in multi-step derivatizations .

Q. How can researchers address contradictions in reported synthetic yields for benzooxazole-carbonitriles?

Discrepancies often arise from impurities in starting materials or uncontrolled humidity. Methodological rigor includes:

- Replicating reactions under inert atmospheres (Ar/N₂).

- Validating reagent purity via HPLC or GC-MS.

- Employing design-of-experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Cross-referencing spectral data with published benchmarks (e.g., HMQC for ¹³C assignments) reduces misinterpretation risks .

Q. What strategies optimize the ecological toxicity assessment of this compound?

While ecotoxicological data is scarce, analog-based modeling (e.g., EPA EPI Suite) predicts biodegradation pathways and LC50 values. Experimental validation could involve:

- Microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition).

- Hydrolysis stability tests under varied pH/temperature.

- High-resolution mass spectrometry (HRMS) to track transformation products in simulated wastewater .

Methodological Best Practices

- Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive steps and calibrate heating mantles to ±1°C.

- Data Validation : Triangulate NMR/IR/MS results with computational tools (e.g., ACD/Labs NMR predictors).

- Crystallography : Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions in crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products